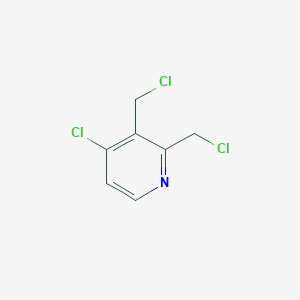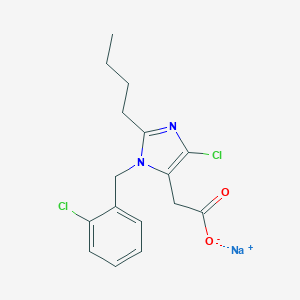
Bisphénoxyethanolfluorène
Vue d'ensemble
Description
4,4′ -(9-Fluorenylidene)bis(2-phenoxyethanol) is an aryldiol.
Applications De Recherche Scientifique
Polymères acryliques à indice de réfraction élevé pour la lithographie par nano-empreinte
Le bisphénoxyethanolfluorène (BPEF) est utilisé dans la synthèse de polymères acryliques à indice de réfraction élevé. Ces polymères présentent une transmittance élevée (≥90%) et un indice de réfraction élevé (1,6187 à 1,6337). Ils peuvent être nano-imprimés thermiquement à une résolution de taille nanométrique avec une excellente fidélité du motif et une faible défectuosité . Ce qui les rend adaptés aux applications en lithographie par nano-empreinte .
Fabrication de polymères transparents optiquement
Le BPEF est utilisé pour fabriquer des polymères transparents optiquement. Ces polymères révèlent de bonnes propriétés optiques, notamment une transparence élevée (≥90%) dans la région du spectre visible et des valeurs d'indice de réfraction élevées (1,6363) à 550 nm .
Fabrication de nanostructures
Des nanostructures de polymères acryliques, synthétisées à l'aide de BPEF, avec diverses tailles de caractéristiques, y compris des nanograduations et des cristaux photoniques, ont été fabriquées avec succès en utilisant la lithographie par nano-empreinte . Ces résultats indiquent que ces acrylates peuvent être utilisés dans une large gamme de dispositifs optiques et optoélectroniques où des films nanostructurés à indice de réfraction élevé et à transparence élevée sont requis .
Matériaux hybrides à indice de réfraction élevé
Le this compound diacrylate (BPEFA) et la dispersion de nanoparticules de zircone ont formé des mélanges homogènes dans une large gamme de rapports de composants. Ces couches minces revêtues ont été photopolymérisées par irradiation UV avec un initiateur photo-radicalaire . Ces couches minces hybrides avec des nanoparticules de zircone ont indiqué un indice de réfraction élevé et une bonne transparence même à une concentration élevée de particules .
Dispositifs optoélectroniques
Un indice de réfraction élevé est l'une des propriétés importantes pour les dispositifs optoélectroniques tels que les écrans plats, les écrans tactiles, les cellules solaires, etc. . Ces fonctions devraient permettre d'économiser de l'énergie et d'améliorer la visibilité grâce à un réglage optique .
Analyse Biochimique
Biochemical Properties
It is known that the compound is insoluble in water
Cellular Effects
It is known that the compound is used in the synthesis of polymers , which suggests that it may have an impact on cellular processes related to polymer synthesis and degradation.
Molecular Mechanism
It is known that the compound is used in the synthesis of polymers , suggesting that it may interact with enzymes and other biomolecules involved in polymer synthesis and degradation.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known that the compound is used in the synthesis of polymers , suggesting that it may have an impact on biological processes related to polymer synthesis and degradation.
Metabolic Pathways
It is known that the compound is used in the synthesis of polymers , suggesting that it may interact with enzymes and other biomolecules involved in polymer synthesis and degradation.
Transport and Distribution
It is known that the compound is insoluble in water , suggesting that it may be transported and distributed within cells and tissues via non-aqueous mechanisms.
Subcellular Localization
It is known that the compound is used in the synthesis of polymers , suggesting that it may be localized to areas of the cell where polymer synthesis and degradation occur.
Propriétés
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117344-32-8 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

